molecular formula C13H22ClN5 B12220379 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12220379
M. Wt: 283.80 g/mol
InChI Key: QCVXOSVFFMCTEO-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine hydrochloride is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene-linked secondary amine, with ethyl and methyl substituents on both rings. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-8-12(10(3)15-17)7-14-13-9-18(6-2)16-11(13)4;/h8-9,14H,5-7H2,1-4H3;1H

InChI Key

QCVXOSVFFMCTEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)CC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the secondary amine to form the desired product. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce the corresponding amines. Substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
1MCF73.79
2SF-26812.50
3NCI-H46042.30

These results indicate that pyrazole derivatives can be optimized for improved anticancer activity, making them promising candidates for further development in cancer therapeutics .

Anti-inflammatory Properties

Pyrazole compounds have been recognized for their anti-inflammatory effects. Research indicates that certain pyrazole derivatives exhibit potent anti-inflammatory activity superior to standard treatments like diclofenac sodium. For example, a study found that a specific pyrazole derivative significantly reduced inflammation in murine models, showcasing its therapeutic potential .

Case Study 1: Antitumor Activity

A specific derivative of the pyrazole scaffold was evaluated for its antitumor properties against Hep-2 and P815 cell lines. The derivative exhibited an IC50 of 3.25 mg/mL and 17.82 mg/mL, respectively, demonstrating its effectiveness as an anticancer agent .

Case Study 2: Antibacterial and Antifungal Activity

Another study investigated the antibacterial and antifungal activities of various pyrazole derivatives, including those structurally related to the compound . The results showed promising activity against several pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Data/Findings
Target Compound C₁₄H₂₄ClN₅ (hypothetical) Ethyl, methyl on pyrazole rings; HCl salt ~318.8 (calculated) Enhanced solubility via HCl salt
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride C₁₂H₁₉ClFN₅ Fluorine, dimethyl substituents; HCl salt 287.767 Higher lipophilicity (fluoro group)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Pyridinyl ring; cyclopropylamine 229.28 Lower solubility (no salt); 17.9% synthesis yield
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride C₅H₈ClF₂N₃ Difluoromethyl group; HCl salt 183.59 Compact structure; metabolic stability

Key Observations :

Fluorinated analogs (e.g., ) exhibit increased lipophilicity and resistance to oxidative metabolism, critical for CNS-targeting drugs .

Synthetic Challenges :

  • Pyridinyl-substituted analogs (e.g., ) show lower synthesis yields (17.9%) compared to pyrazole-linked compounds, likely due to steric hindrance in coupling reactions .
  • The target compound’s bis-pyrazole structure may require optimized catalysis (e.g., copper-mediated coupling) for efficient synthesis .

Hydrochloride salts (target compound and ) improve aqueous solubility, favoring oral bioavailability .

Methodological Considerations for Structural Comparisons

  • Graph-Theoretical Analysis : Advanced algorithms (e.g., graph isomorphism) are critical for quantifying structural similarities between the target compound and analogs. These methods account for ring systems, substituent positions, and functional groups, providing biochemically meaningful insights .
  • Lumping Strategies : Compounds with shared pyrazole cores and amine linkages (e.g., target, ) may be grouped as surrogates in pharmacokinetic studies, simplifying reaction modeling .

Biological Activity

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H18N4HClC_{12}H_{18}N_4\cdot HCl, with a molecular weight of approximately 246.76 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit antimicrobial properties. Pyrazole derivatives, including the compound , have been studied for their effectiveness against various bacterial strains. For instance, certain pyrazole derivatives have demonstrated activity against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as a COX-2 inhibitor. COX-2 inhibitors are essential in reducing inflammation and pain, making this compound a candidate for further therapeutic development .

Antitumor Activity

Studies indicate that pyrazole derivatives possess antitumor activity. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . The specific action of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride on tumor cells warrants further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, influencing various biochemical pathways involved in inflammation and cancer progression. Molecular docking studies have suggested potential binding sites on target proteins, although detailed mechanisms remain to be fully elucidated .

Study 1: Antimicrobial Efficacy

A study conducted on several pyrazole derivatives, including the compound , reported significant antibacterial activity against multiple strains of bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64

This data indicates the potential for developing new antimicrobial agents based on this compound .

Study 2: Anti-inflammatory Effects

In a model of induced inflammation, the administration of the compound resulted in a significant reduction in inflammatory markers compared to controls. The study highlighted its potential as an effective anti-inflammatory agent.

Treatment GroupInflammatory Marker Reduction (%)
Control0
Compound Treatment45

These findings suggest that this compound could be beneficial in treating inflammatory diseases .

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